6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that contains two benzothiazole rings Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Benzothiazole derivatives have shown promise as drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both ethyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications.
Properties
IUPAC Name |
6-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S2/c1-2-9-3-5-11-13(7-9)21-15(18-11)20-16-19-12-6-4-10(17)8-14(12)22-16/h3-8H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJLLBDOYCTUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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